NH-bis(m-PEG8)

Übersicht

Beschreibung

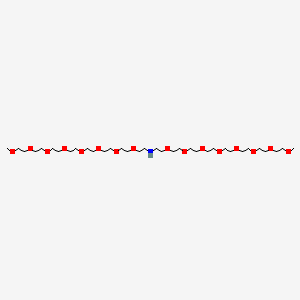

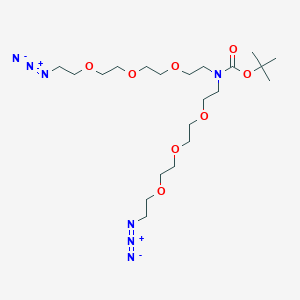

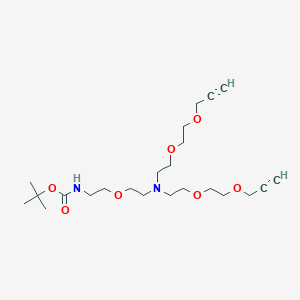

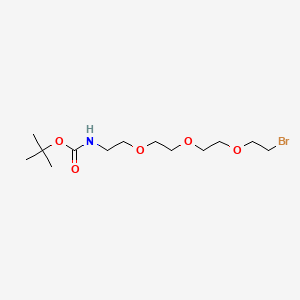

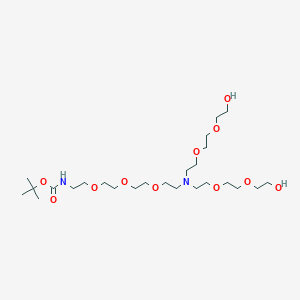

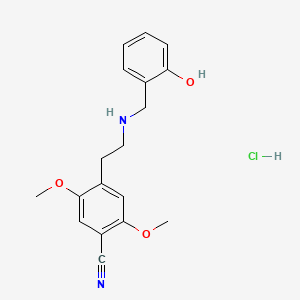

NH-bis(m-PEG8) is a polyethylene glycol (PEG)-based PROTAC linker . It is a PEGylation reagent with an amino (NH2) group that can react with carboxylic acids or activated NHS esters, carbonyls .

Synthesis Analysis

NH-bis(m-PEG8) can be used in the synthesis of a series of PROTACs . The amino group reacts with carboxylic acids, activated esters, carbonyls to furnish a biological probe such as fluorescence/photo probe and target probe .Molecular Structure Analysis

The molecular formula of NH-bis(m-PEG8) is C34H71NO16 . Its molecular weight is 749.92 .Chemical Reactions Analysis

NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The linker contains a secondary amine group in between the two end azide groups .Physical And Chemical Properties Analysis

NH-bis(m-PEG8) has a molecular weight of 749.92 . It is available in stock and can be stored under the recommended conditions in the Certificate of Analysis . It is soluble in water, DMSO, DCM, DMF .Wissenschaftliche Forschungsanwendungen

1. Nanotechnology and Theranostics

- 2D Composite Nanosheets : NH-bis(m-PEG8) derivatives have been used in the synthesis of 2D PEG-ylated MoS2/Bi2S3 composite nanosheets. These nanosheets serve as platforms for tumor diagnosis and therapies like photothermal therapy and radiotherapy (Wang et al., 2015).

- Metal/NHC Systems : NH-bis(m-PEG8) related compounds have shown promise in the study of metal/NHC systems, particularly in the release of catalytically active species, which is significant in the field of catalysis (Khazipov et al., 2018).

2. Biomedical Applications

- Protein PEGylation : Research shows the use of NH-bis(m-PEG8) in the PEGylation of proteins. This process is crucial for increasing the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).

- Nanocomposite Hydrogels : NH-bis(m-PEG8) derivatives are instrumental in creating nanocomposite hydrogels from poly(ethylene glycol) and hydroxyapatite nanoparticles. These materials show potential for orthopedic applications and drug delivery systems (Gaharwar et al., 2011).

3. Material Science

- Linear-Dendritic Diblock Copolymers : NH-bis(m-PEG8) has been used in synthesizing linear−dendritic diblock copolymers, crucial for creating self-assembling nanostructures for drug delivery applications (Barrio et al., 2009).

- Electrodeposition Research : In the context of copper electrodeposition, NH-bis(m-PEG8) derivatives play a role in studying the behavior of additives like SPS and MPS in the plating process (Tan et al., 2007).

4. Chemical Synthesis

- Catalysis : NH-bis(m-PEG8) is used as a catalyst in the bis-Michael addition to α,β-unsaturated ketones. This showcases its role in facilitating environmentally friendly and efficient chemical synthesis (Khan & Siddiqui, 2014).

Wirkmechanismus

NH-bis(m-PEG8) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMWPNXARNOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H71NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B609486.png)

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)